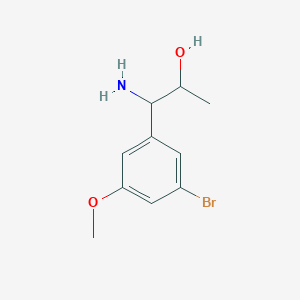
4-(3-Methoxyphenyl)pyridine-2,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxyphenyl)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C14H11NO5 This compound is characterized by a pyridine ring substituted with a 3-methoxyphenyl group and two carboxylic acid groups at the 2 and 6 positions
Preparation Methods
The synthesis of 4-(3-Methoxyphenyl)pyridine-2,6-dicarboxylic acid can be achieved through several synthetic routes. One efficient method involves the use of substituted benzaldehydes according to the Kröhnke method, followed by oxidation of the methyl group . The reaction conditions typically involve the use of aqueous medium and specific reagents to facilitate the heterocyclization process. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Chemical Reactions Analysis
4-(3-Methoxyphenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The methyl groups in the molecule can be oxidized using potassium permanganate.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyridine ring allows for nucleophilic substitution reactions, which can be facilitated by various reagents and conditions.
Common reagents used in these reactions include sulfuric acid, potassium permanganate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Methoxyphenyl)pyridine-2,6-dicarboxylic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: The compound is used in the design of electrochemical energy storage devices and nanocatalysts.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)pyridine-2,6-dicarboxylic acid involves its ability to form coordination complexes with metal ions. These complexes can interact with specific molecular targets and pathways, leading to various effects. For example, the compound can act as a chelating agent, binding to metal ions and influencing their biological activities .
Comparison with Similar Compounds
4-(3-Methoxyphenyl)pyridine-2,6-dicarboxylic acid can be compared with other similar compounds such as:
2,6-Pyridinedicarboxylic acid: This compound is structurally similar but lacks the 3-methoxyphenyl group, which imparts unique properties to this compound.
3,4-Pyridinedicarboxylic acid: Another related compound, differing in the position of the carboxylic acid groups on the pyridine ring.
The presence of the 3-methoxyphenyl group in this compound enhances its potential for forming diverse coordination complexes and broadens its range of applications.
Properties
Molecular Formula |
C14H11NO5 |
|---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C14H11NO5/c1-20-10-4-2-3-8(5-10)9-6-11(13(16)17)15-12(7-9)14(18)19/h2-7H,1H3,(H,16,17)(H,18,19) |
InChI Key |
CKKTYOMWGSFHCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


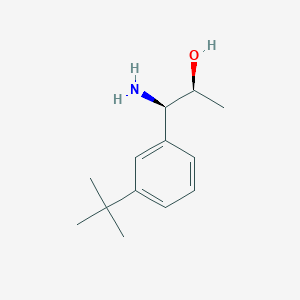



![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate](/img/structure/B13052536.png)

![Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-YL)acetate](/img/structure/B13052544.png)
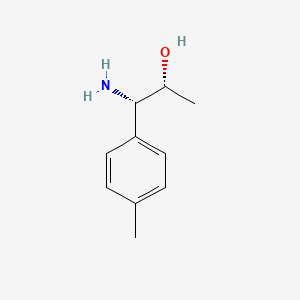
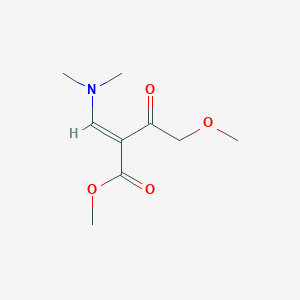
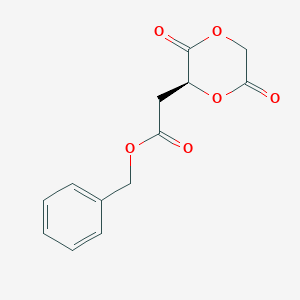

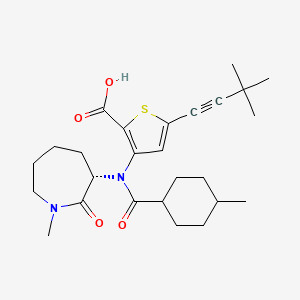
![Furo[2,3-B]pyridin-3-amine](/img/structure/B13052576.png)
